Cas no 1522470-97-8 (1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid)
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid
- 1522470-97-8
- EN300-1742091
-
- Inchi: 1S/C11H14O3/c1-7-6-9(8(2)14-7)11(10(12)13)4-3-5-11/h6H,3-5H2,1-2H3,(H,12,13)
- InChI Key: CWHHIGZQOGGVEG-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(=C1C)C1(C(=O)O)CCC1
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 50.4Ų
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid Pricemore >>
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| Enamine | EN300-1742091-0.05g |
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid |
1522470-97-8 | 0.05g |
$1513.0 | 2023-09-20 | ||
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1522470-97-8 | 0.25g |
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| Enamine | EN300-1742091-0.5g |
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid |
1522470-97-8 | 0.5g |
$1728.0 | 2023-09-20 | ||
| Enamine | EN300-1742091-1.0g |
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid |
1522470-97-8 | 1g |
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| Enamine | EN300-1742091-2.5g |
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1522470-97-8 | 2.5g |
$3530.0 | 2023-09-20 | ||
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1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid |
1522470-97-8 | 5g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1742091-10.0g |
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid |
1522470-97-8 | 10g |
$7742.0 | 2023-06-03 | ||
| Enamine | EN300-1742091-1g |
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid |
1522470-97-8 | 1g |
$1801.0 | 2023-09-20 | ||
| Enamine | EN300-1742091-5g |
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid |
1522470-97-8 | 5g |
$5221.0 | 2023-09-20 |
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid
Introduction to 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid (CAS No. 1522470-97-8)
1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1522470-97-8, represents a fascinating intersection of heterocyclic chemistry and structural bioactivity. Its molecular framework, featuring a cyclobutane ring conjugated with a 2,5-dimethylfuran moiety, presents a rich scaffold for further chemical manipulation and biological evaluation.
The structural features of 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid make it particularly interesting for drug discovery initiatives. The presence of the dimethylfuran substituent introduces electronic and steric properties that can modulate interactions with biological targets. Furthermore, the cyclobutane ring provides rigidity, which is often desirable in drug molecules to enhance binding affinity and metabolic stability. These attributes have positioned this compound as a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been a growing interest in leveraging natural product-inspired scaffolds for the design of bioactive molecules. The structural motif of 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid bears resemblance to certain bioactive natural products, which has prompted researchers to investigate its potential pharmacological properties. Preliminary studies have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors relevant to human health and disease.
One of the most compelling aspects of 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid is its versatility as a building block in medicinal chemistry. The carboxylic acid functionality at the cyclobutane ring provides a handle for further derivatization, allowing chemists to explore diverse chemical space. This adaptability has made it a valuable intermediate in synthetic protocols aimed at generating libraries of structurally diverse compounds for high-throughput screening.
The synthesis of 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid represents a testament to the ingenuity of modern organic synthesis techniques. Researchers have developed elegant strategies to construct the desired molecular framework with high precision and yield. These synthetic methodologies often involve transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds under mild conditions.
From a computational chemistry perspective, 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid has been subjected to detailed molecular modeling studies to elucidate its potential binding modes with biological targets. These simulations have provided valuable insights into the compound's interactions with enzymes and receptors at an atomic level. Such information is crucial for guiding structure-based drug design efforts aimed at optimizing potency and selectivity.
The pharmacological evaluation of 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid has revealed intriguing biological activities that warrant further investigation. In vitro assays have demonstrated that this compound exhibits modest inhibitory effects against certain kinases and proteases implicated in cancer progression. Additionally, preliminary pharmacokinetic studies suggest that it possesses favorable properties such as good solubility and reasonable bioavailability.
The potential therapeutic applications of 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid are broad and multifaceted. Given its structural similarity to known bioactive molecules, it may find utility in treating a variety of diseases ranging from oncology to inflammatory disorders. Furthermore, its role as a scaffold for drug design opens up avenues for developing next-generation therapeutics with improved efficacy and reduced side effects.
In conclusion, 1-(2,5-dimethylfuran-3-yl)cyclobutane-1-carboxylic acid (CAS No. 1522470-97-8) stands out as a structurally intriguing and biologically promising compound in the realm of pharmaceutical chemistry. Its unique scaffold offers opportunities for innovative drug discovery efforts aimed at addressing unmet medical needs. As research in this area progresses, this molecule is poised to play a significant role in shaping the future landscape of medicinal biology.
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